molecular formula C23H26ClNO3S B12141215 (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

Cat. No.: B12141215
M. Wt: 432.0 g/mol
InChI Key: LTWIOJOKKOAJRT-VAWYXSNFSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and dioxidotetrahydrothiophenyl intermediates, followed by their coupling with the prop-2-enamide moiety under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26ClNO3S

Molecular Weight

432.0 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C23H26ClNO3S/c1-17(2)19-9-7-18(8-10-19)15-25(21-13-14-29(27,28)16-21)23(26)12-11-20-5-3-4-6-22(20)24/h3-12,17,21H,13-16H2,1-2H3/b12-11+

InChI Key

LTWIOJOKKOAJRT-VAWYXSNFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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